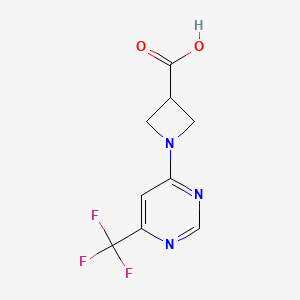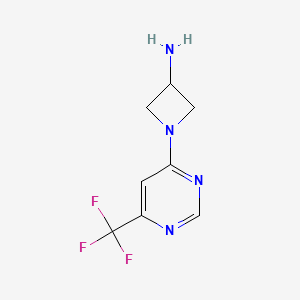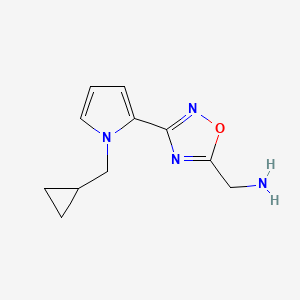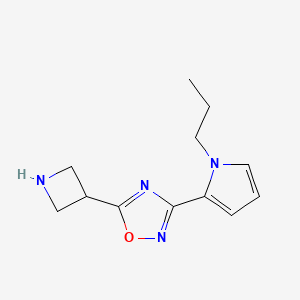
5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(Azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that is used in a variety of scientific research applications. It is a nitrogen-containing azetidin-3-yl derivative with a 1-propyl-1H-pyrrol-2-yl substituent and a 1,2,4-oxadiazole ring system. This compound has been studied for its potential use in a variety of areas such as drug design and synthesis, as well as biochemistry and physiology. The purpose of
Applications De Recherche Scientifique
Synthesis and Characterization
- Research efforts have led to the synthesis and characterization of novel compounds involving 1,2,4-oxadiazole derivatives. These include the study of azetidine, pyrrolidine, and piperidine derivatives for potential applications as selective receptor agonists, showcasing the chemical versatility and functional potential of such structures (Habernickel, 2001).
Antimicrobial and Antitubercular Activity
- A series of compounds with the core structure of azetidinone derivatives have been synthesized, characterized, and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. This research highlights the potential of these compounds in combating microbial infections (Dodiya, Shihory, & Desai, 2012), (Desai & Dodiya, 2014).
Anti-protozoal and Anticancer Agents
- The integration of 1,2,4-oxadiazole and 1,2,3-triazole heterocycles has been investigated, yielding compounds with significant anti-protozoal and anti-cancer activities. These studies provide a basis for further exploration of such compounds in medical applications (Dürüst et al., 2012).
Antitubercular Agents
- Novel pyrrole derivatives synthesized as antitubercular agents demonstrate moderate to good efficacy against Mycobacterium tuberculosis. These findings suggest a potential pathway for developing new treatments for tuberculosis (Joshi et al., 2015).
Antioxidant, Antimicrobial, and Anticancer Activities
- Schiff base indole derivatives containing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties have been synthesized and screened, showing significant biological activities including antimicrobial, antioxidant, antituberculosis, and anticancer properties (Verma, Saundane, & Meti, 2019).
Propriétés
IUPAC Name |
5-(azetidin-3-yl)-3-(1-propylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-5-16-6-3-4-10(16)11-14-12(17-15-11)9-7-13-8-9/h3-4,6,9,13H,2,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOPCXGKJNBJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C2=NOC(=N2)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-propylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475689.png)
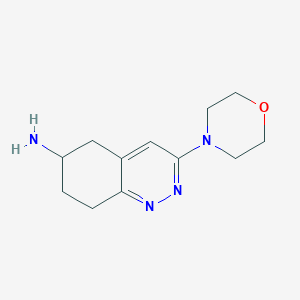
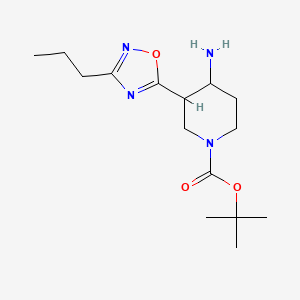
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475695.png)
![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1475697.png)

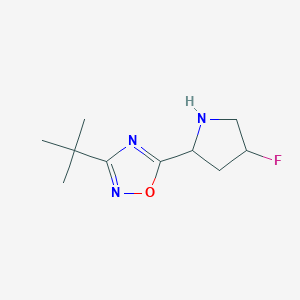
![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475703.png)
![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)
